Ethyl 3-oxocyclononane-1-carboxylate
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Overview
Description
Ethyl 3-oxocyclononane-1-carboxylate is an organic compound with the molecular formula C12H20O3. It is a derivative of cyclononane, featuring an ester functional group and a ketone group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxocyclononane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 3-oxocyclononane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxocyclononane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-oxocyclononane-1-carboxylic acid.
Reduction: 3-hydroxycyclononane-1-carboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxocyclononane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxocyclononane-1-carboxylate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxocyclobutanecarboxylate
- Ethyl 2-oxocyclohexane-1-carboxylate
- Ethyl 3-oxocyclopentanecarboxylate
Uniqueness
Ethyl 3-oxocyclononane-1-carboxylate is unique due to its larger ring size compared to similar compounds like ethyl 3-oxocyclobutanecarboxylate and ethyl 3-oxocyclopentanecarboxylate. This larger ring size can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
192524-32-6 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 3-oxocyclononane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)10-7-5-3-4-6-8-11(13)9-10/h10H,2-9H2,1H3 |
InChI Key |
AASVSTZJTSOBRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCC(=O)C1 |
Origin of Product |
United States |
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